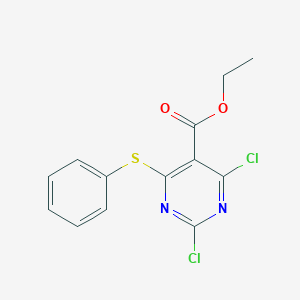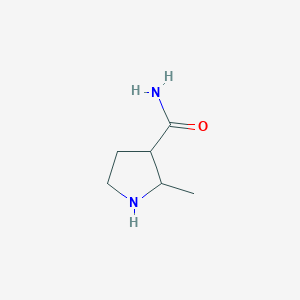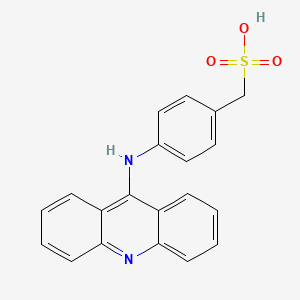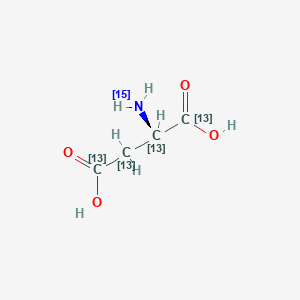
Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the protection of benzene-1,3-diamine, followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with various nucleophiles.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation of the phenylthio group.
Catalysts: Acid catalysts like methanesulfonic acid are used in cyclization reactions.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
Applications De Recherche Scientifique
Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Lacks the phenylthio group, making it less versatile in certain reactions.
2,4-Dichloro-6-(methylthio)pyrimidine: Contains a methylthio group instead of a phenylthio group, which can affect its reactivity and biological activity.
Ethyl 2,4-dichloro-6-(phenylsulfonyl)pyrimidine-5-carboxylate: Contains a phenylsulfonyl group, which can alter its chemical and biological properties.
Uniqueness
Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
87847-36-7 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O2S |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
ethyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-2-19-12(18)9-10(14)16-13(15)17-11(9)20-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
DUKZNWRNMUSDMC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)




![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)







![6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15219035.png)
